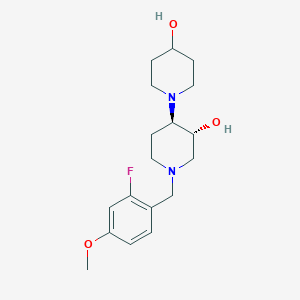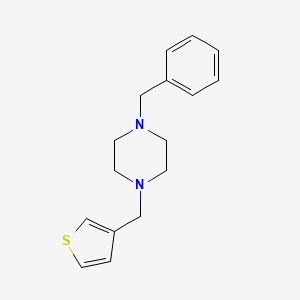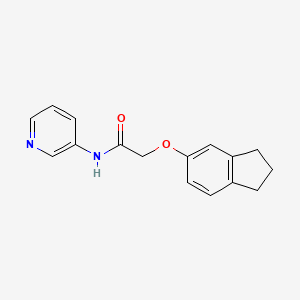
2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzamide typically involves a multi-step process. One common method starts with the reaction of 2-phenylethylamine with 3-chloropropanol in the presence of a base to form the intermediate 2-(2-phenylethyl)-3-propan-2-yloxypropylamine. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Products include the corresponding amine.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)aniline
- 2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)phenol
- 2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzoic acid
Uniqueness
2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzamide is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-17(2)24-16-8-15-22-21(23)20-12-7-6-11-19(20)14-13-18-9-4-3-5-10-18/h3-7,9-12,17H,8,13-16H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBWFBPSENAOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=CC=C1CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate](/img/structure/B5016088.png)



![ethyl {5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5016120.png)

![4-(2,5-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide](/img/structure/B5016146.png)

![methyl {3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetate](/img/structure/B5016156.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5016169.png)


![(2R*,6S*)-4-({1-[2-(4-cyclopentyl-1-piperazinyl)-2-oxoethyl]-1H-tetrazol-5-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B5016181.png)
![5-({5-[3,5-bis(trifluoromethyl)phenyl]-2-furyl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5016198.png)
